1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone
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Overview
Description
1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methoxyacetophenone. The reaction typically occurs in the presence of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 2-Bromo-1-(3-methoxyphenyl)ethanone
- 2-Bromo-1-(3-chloro-2-thienyl)ethanone
- 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
Uniqueness
1-(4-Bromo-3-chloro-2-methoxyphenyl)ethanone is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8BrClO2 |
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Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(4-bromo-3-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)6-3-4-7(10)8(11)9(6)13-2/h3-4H,1-2H3 |
InChI Key |
AIWKVJFUWOTFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)Cl)OC |
Origin of Product |
United States |
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